molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5

7-Bromofuro[3,2-c]pyridine

Cat. No. B2643237
CAS RN: 603300-96-5
M. Wt: 198.019
InChI Key: JMMYOTFMNBWDNZ-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 603300-96-5 . It has a molecular weight of 198.02 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furo[3,2-c]pyridine core with a bromine atom attached at the 7-position . The molecular weight is 198.02 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.02 . The physical form and storage conditions of related compounds suggest that it may be a solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

7-Bromofuro[3,2-c]pyridine serves as a critical starting material in the synthesis of various heterocyclic compounds. It's particularly useful for creating dibromo derivatives and other substituted products. For instance, bromination reactions have led to 2,3-dibromo derivatives, while nitration processes have produced 2-nitro-3-bromo compounds (Yamaguchi, Awajima, Hirai, Yokoyama, & Shiotani, 1998). Similarly, Shiotani et al. (1999) reported the synthesis of difuro[3,2-c:3′,2′-e]pyridine, a new tricyclic heterocycle, using this compound. This compound was further modified through bromination, nitration, formylation, and other reactions to generate a range of derivatives (Shiotani, Yamaguchi, Kurosaki, Yokoyama, & Hirai, 1999).

Inhibitory Activity Against Ser/Thr Kinases

In biochemical research, derivatives of this compound have shown potential as inhibitors of Ser/Thr kinases. The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, derived from this compound, demonstrated significant inhibitory activity against a series of Ser/Thr kinases. Specifically, one compound exhibited an IC50 value of 49 nM, indicating potent inhibitory activity and specificity towards CLK1 kinase (Deau, Loidreau, Marchand, Nourrisson, Loaëc, Meijer, Levacher, & Besson, 2013).

Crystal Structure and Molecular Geometry

Investigations into the molecular geometry and crystal structure of derivatives of this compound have been conducted. These studies focus on understanding the compound's solid-state structure, intermolecular interactions, and molecular geometry. For example, Rodi et al. (2013) examined the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of this compound, to understand its molecular geometry and intermolecular interactions in the crystal packing (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Modular Synthesis Approach

This compound is also central in developing new synthetic methodologies. Urban et al. (2006) created a novel modular approach for preparing 6-substituted pyridin-2-yl C-nucleosides, a process that involved the addition of 2-lithio-6-bromopyridine to specific intermediates. This methodology demonstrated the versatility and efficiency of using this compound derivatives in organic synthesis (Urban, Pohl, Klepetářová, & Hocek, 2006).

Safety and Hazards

The safety data sheet for a related compound, 3-Bromofuro[3,2-b]pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYOTFMNBWDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4,7-dibromofuro[3,2-c]pyridine (3.50 g, 12.6 mmol), HCO2Na (2.59 g, 38.1 mmol) and Pd(PPh3)4 (360 mg, 0.32 mmol) in dry DMF (35 mL) was heated at 100° C. (bath temperature) under Ar for 9 h. LC-MS showed the reaction was almost complete. The mixture was diluted with water (50 mL) and EtOAc (200 mL). Layers were separated and the organic phase was washed with water (3×40 mL), brine (40 mL), and dried over Na2SO4. The solvent was removed and residue was purified by silica gel chromatography eluting with Hexanes-EtOAc (80:20→70:30) to provide the title compound as an off-white solid (1.92 g, 77%). 1H NMR (CDCl3, 400 MHz): δ=6.98 (d, J=2.3 Hz, 1H), 7.79 (d, J=2.3 Hz, 1H), 8.62 (s, 1H), 8.89 (s, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
77%

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